(5-bromopyridin-2-yl)methanesulfonamide
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Overview
Description
(5-Bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol . It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methanesulfonamide group attached to the 2-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
5-Bromopyridine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aminopyridine derivatives .
Scientific Research Applications
(5-Bromopyridin-2-yl)methanesulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyrimidin-2-yl)methanesulfonamide: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
(5-Bromo-2-pyrimidinyl)methanesulfonamide: Another similar compound with a pyrimidine ring.
Uniqueness
(5-Bromopyridin-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its pyrimidine analogs .
Properties
CAS No. |
1564758-82-2 |
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Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
LIFDDHBEVINYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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